molecular formula C6H14BNO2 B13455423 (Piperidin-4-ylmethyl)boronic acid

(Piperidin-4-ylmethyl)boronic acid

Cat. No.: B13455423
M. Wt: 142.99 g/mol
InChI Key: VUJXYFFCKLAYGU-UHFFFAOYSA-N
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Description

(Piperidin-4-ylmethyl)boronic acid is an organoboron compound that features a piperidine ring attached to a boronic acid group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-ylmethyl)boronic acid typically involves the reaction of piperidine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of piperidine derivatives using bis(pinacolato)diboron under mild conditions. This reaction is facilitated by the presence of a base such as potassium acetate and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (Piperidin-4-ylmethyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Piperidin-4-ylmethyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the case of the Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step and subsequent formation of the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Pyridinylboronic acid
  • Cyclohexylboronic acid

Comparison: (Piperidin-4-ylmethyl)boronic acid is unique due to its piperidine ring, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness allows it to participate in specific reactions and form complexes that other boronic acids may not readily achieve .

Properties

IUPAC Name

piperidin-4-ylmethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXYFFCKLAYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCNCC1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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